![molecular formula C23H18N2O6S2 B2516003 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900134-74-9](/img/structure/B2516003.png)
3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazolidine ring, a chromen ring, and a propanamide group. It also contains a methoxy group and a hydroxy group attached to a benzylidene group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolidine ring, chromen ring, and propanamide group would form the core of the molecule, with the methoxy and hydroxy groups attached to the benzylidene group .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiazolidine and chromen rings, as well as the propanamide, methoxy, and hydroxy groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and methoxy groups could impact its solubility .Scientific Research Applications
Synthetic Protocols and Core Structures
The compound is part of a broader class of compounds that play a significant role in pharmacology due to their core structures and synthetic versatility. For example, the 6H-benzo[c]chromen-6-ones, which share structural similarities with the given compound, are crucial in secondary metabolites with considerable pharmacological importance. Natural sources provide limited quantities of these compounds, necessitating synthetic procedures for their production. Literature reviews detail various synthetic protocols, such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates, among others, to produce these core structures efficiently (Mazimba, 2016).
Biological Potential of Structural Analogs
Another area of research focuses on the biological potential of structural analogs to the compound , such as 1,3-thiazolidin-4-ones and their derivatives. These compounds, including glitazones, rhodanines, and pseudothiohydantoins, have demonstrated a wide range of pharmacological activities. The synthesis and development of these analogs have been explored since the mid-nineteenth century, emphasizing their structural and biological properties. Advanced synthesis methodologies, including green chemistry approaches, highlight the compounds' significant biological potential against various diseases (Santos, Jones, & Silva, 2018).
Pharmaceutical and Medicinal Chemistry Applications
The compound and its related structural frameworks have implications in medicinal chemistry, given their incorporation into commercial pharmaceuticals. For instance, the 1,3-thiazolidin-4-one nucleus and its functionalized analogs are found in drugs targeting a range of diseases, from metabolic disorders to cancer. The synthesis history, advancements in green synthesis techniques, and the environmental implications of these compounds are areas of ongoing research, reflecting their importance in developing future medicinal agents (Santos, Jones, & Silva, 2018).
Safety And Hazards
properties
IUPAC Name |
3-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S2/c1-30-18-10-13(2-5-16(18)26)11-19-22(29)25(23(32)33-19)9-8-20(27)24-15-4-6-17-14(12-15)3-7-21(28)31-17/h2-7,10-12,26H,8-9H2,1H3,(H,24,27)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPZRGOQDZVNTD-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide |
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